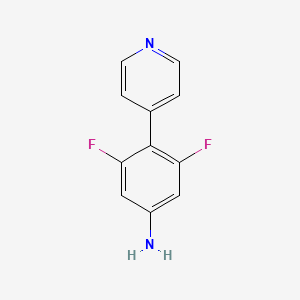
N-(4-tert-butylphenyl)piperidine-4-carboxamide
Descripción general
Descripción
N-(4-tert-butylphenyl)piperidine-4-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and pharmaceutical research due to their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of piperidine-4-carboxylic acid-4-t-butylphenyl amide typically involves the esterification of piperidine-4-carboxylic acid with methanol or ethanol in the presence of thionyl chloride to yield the corresponding esters . These esters are then coupled with piperic acid derivatives to form the desired amide . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the coupling reaction .
Industrial Production Methods
For large-scale production, a modified synthesis route is employed to increase the overall yield. This involves the use of tert-butyl esters of piperidine-4-carboxylic acid, which significantly enhances the yield of the target compound . The industrial production methods focus on optimizing reaction conditions to ensure high purity and yield, making the compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-tert-butylphenyl)piperidine-4-carboxamide undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions typically produce alcohols or amines .
Aplicaciones Científicas De Investigación
N-(4-tert-butylphenyl)piperidine-4-carboxamide has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of piperidine-4-carboxylic acid-4-t-butylphenyl amide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects . For example, it may inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting antiproliferative activity . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
Piperidine-4-carboxylic acid derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Piperine: A natural alkaloid found in black pepper, known for its antioxidant and anticancer properties.
Evodiamine: Another piperidine alkaloid with antiproliferative effects.
Uniqueness
N-(4-tert-butylphenyl)piperidine-4-carboxamide stands out due to its specific structural modifications, which enhance its stability and biological activity . The presence of the t-butylphenyl group provides unique steric and electronic properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C16H24N2O |
|---|---|
Peso molecular |
260.37 g/mol |
Nombre IUPAC |
N-(4-tert-butylphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C16H24N2O/c1-16(2,3)13-4-6-14(7-5-13)18-15(19)12-8-10-17-11-9-12/h4-7,12,17H,8-11H2,1-3H3,(H,18,19) |
Clave InChI |
MBGKYYAIZZVDNB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)NC(=O)C2CCNCC2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Quinoline, 8-[[(3R,4R)-3-fluoro-4-piperidinyl]oxy]-2-[7-(2-methoxyethoxy)imidazo[1,2-a]pyridin-3-yl]-](/img/structure/B8488840.png)




![N-[(3R)-1-Azabicyclo[2.2.2]octan-3-yl][1,1'-biphenyl]-3-carboxamide](/img/structure/B8488886.png)
